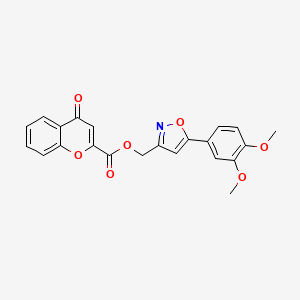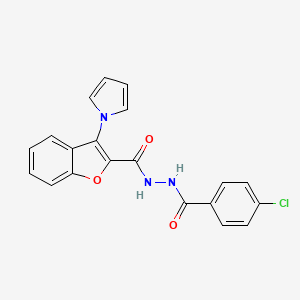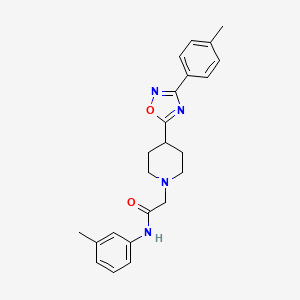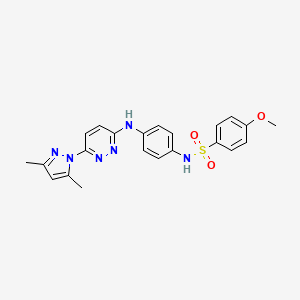![molecular formula C15H23ClF2N2O2 B2664728 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride CAS No. 2418661-27-3](/img/structure/B2664728.png)
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride” is a chemical compound that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Difluoromethyl groups are often used in medicinal chemistry due to their ability to modulate the physical-chemical properties of drug molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clear from the search results. Such properties would likely depend on the specific structure of the compound .Scientific Research Applications
Neuropharmacology and Medicinal Chemistry
Neurokinin-1 Receptor Antagonist : A compound with a similar structure demonstrated efficacy as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist, showing potential in treating emesis and depression. This indicates the relevance of such compounds in developing treatments for neurological and psychiatric conditions (Harrison et al., 2001).
Histamine H3 Receptor Antagonist : Another related compound, GSK189254, was found to be a potent histamine H3 receptor antagonist. It demonstrated binding to histamine H3 receptors in Alzheimer's disease brain and improved cognitive performance in preclinical models, suggesting its therapeutic potential for dementia and other cognitive disorders (Medhurst et al., 2007).
Organic Chemistry and Drug Design
Catalytic Activity : Diiron(III) complexes were studied for their catalytic activity in the selective hydroxylation of alkanes. This research demonstrates the utility of such compounds in organic synthesis, particularly in transformations relevant to pharmaceutical synthesis (Sankaralingam & Palaniandavar, 2014).
Antimicrobial Activities : New quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized through multi-step reactions starting from 4-methoxyaniline, showed moderate to very good antibacterial and antifungal activities. This suggests the potential application of the compound or its derivatives in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).
Synthesis and Reactivity : Research into the synthesis, spectral analyses, and biological assays of 1,4,5-trisubstituted 1,2,3-triazoles indicates the potential for designing compounds with specific biological activities, including cytotoxicity against brine shrimp, showcasing the compound's relevance in drug discovery and development (Ahmed et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-[5-(difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2.ClH/c16-14(17)12-8-11(19-21-12)9-18-10-15(5-3-6-15)13-4-1-2-7-20-13;/h8,13-14,18H,1-7,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBLFNTYNVGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CNCC3=NOC(=C3)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2664646.png)

![N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2664649.png)
![2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide](/img/structure/B2664652.png)


![5-((4-Benzylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664656.png)
![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide](/img/structure/B2664657.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664662.png)
![N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2664663.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2664666.png)
![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2664668.png)